molecular formula C13H19NO3 B4584471 3-butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one

3-butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one

Cat. No.: B4584471
M. Wt: 237.29 g/mol
InChI Key: UBGHQHDUIUDNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one is a synthetic organic compound with a complex structure It belongs to the class of pyranones, which are known for their diverse chemical properties and applications

Preparation Methods

The synthesis of 3-butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyranone ring: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the butyryl group: This step involves the acylation of the pyranone ring using butyryl chloride under acidic or basic conditions.

    Amination: The propylamino group is introduced through a nucleophilic substitution reaction using propylamine.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity of the final product.

Chemical Reactions Analysis

3-butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one can be compared with other pyranone derivatives, such as:

    4-hydroxy-6-methyl-2H-pyran-2-one: Known for its antioxidant properties.

    3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: Studied for its potential antimicrobial activity.

    6-methyl-4-(methylamino)-2H-pyran-2-one: Investigated for its use in medicinal chemistry.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

3-butanoyl-6-methyl-4-(propylamino)pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-6-11(15)12-10(14-7-5-2)8-9(3)17-13(12)16/h8,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGHQHDUIUDNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(OC1=O)C)NCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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